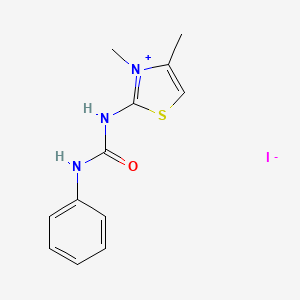
N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-2-oxo-1H-quinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-2-oxo-1H-quinoline-4-carboxamide, also known as the compound MTIQ, is a synthetic small molecule that has gained attention in the scientific community due to its potential applications in various fields. MTIQ is a quinoline derivative that has a unique molecular structure, making it a promising candidate for drug development and scientific research.
Mécanisme D'action
The mechanism of action of MTIQ is not fully understood, but studies have suggested that it may act by inhibiting N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-2-oxo-1H-quinoline-4-carboxamide activity of enzymes involved in cancer cell growth and proliferation. Additionally, MTIQ has been shown to induce apoptosis, or programmed cell death, in cancer cells, furN-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-2-oxo-1H-quinoline-4-carboxamider contributing to its anticancer properties.
Biochemical and Physiological Effects
MTIQ has been shown to have several biochemical and physiological effects. Studies have demonstrated that MTIQ can induce DNA damage in cancer cells, leading to cell death. Additionally, MTIQ has been shown to modulate N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-2-oxo-1H-quinoline-4-carboxamide immune system, with studies demonstrating its ability to enhance N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-2-oxo-1H-quinoline-4-carboxamide activity of immune cells such as T cells and natural killer cells.
Avantages Et Limitations Des Expériences En Laboratoire
MTIQ has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it suitable for studying intracellular processes. Additionally, MTIQ has been shown to have low toxicity, making it suitable for use in in vivo studies. However, one limitation of MTIQ is its relatively low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on MTIQ. One potential area of research is in N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-2-oxo-1H-quinoline-4-carboxamide development of new drugs based on N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-2-oxo-1H-quinoline-4-carboxamide structure of MTIQ. Additionally, furN-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-2-oxo-1H-quinoline-4-carboxamider studies are needed to fully understand N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-2-oxo-1H-quinoline-4-carboxamide mechanism of action of MTIQ and its potential applications in cancer treatment and immunoN-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-2-oxo-1H-quinoline-4-carboxamiderapy. Finally, research is needed to optimize N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-2-oxo-1H-quinoline-4-carboxamide synN-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-2-oxo-1H-quinoline-4-carboxamidesis of MTIQ and improve its solubility in water, making it more suitable for use in a wider range of experiments.
Méthodes De Synthèse
MTIQ can be synN-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-2-oxo-1H-quinoline-4-carboxamidesized through a multistep process that involves N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-2-oxo-1H-quinoline-4-carboxamide reaction of 2-aminothiophenol and 2-bromo-N-(4-morpholinyl)acetamide to form 2-(2-aminothiophen-2-yl)acetamide. This intermediate product is N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-2-oxo-1H-quinoline-4-carboxamiden reacted with 2-chloro-1-methylquinolin-4-one to form MTIQ. The synN-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-2-oxo-1H-quinoline-4-carboxamidesis of MTIQ has been optimized to yield high purity and yield, making it suitable for scientific research.
Applications De Recherche Scientifique
MTIQ has been studied extensively in scientific research due to its potential applications in various fields. One of N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-2-oxo-1H-quinoline-4-carboxamide primary areas of research is in N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-2-oxo-1H-quinoline-4-carboxamide development of new drugs. MTIQ has been shown to have anticancer properties, with studies demonstrating its ability to inhibit N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-2-oxo-1H-quinoline-4-carboxamide growth of cancer cells in vitro and in vivo. Additionally, MTIQ has been shown to have antimicrobial properties, with studies demonstrating its ability to inhibit N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-2-oxo-1H-quinoline-4-carboxamide growth of bacteria and fungi.
Propriétés
IUPAC Name |
N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)-2-oxo-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c24-19-12-15(14-4-1-2-5-16(14)22-19)20(25)21-13-17(18-6-3-11-27-18)23-7-9-26-10-8-23/h1-6,11-12,17H,7-10,13H2,(H,21,25)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBPNKXVHSJELW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC(=O)NC3=CC=CC=C32)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-N-[3-(dimethylamino)propyl]benzamide;hydrochloride](/img/structure/B7452190.png)






![N-[4-[(Z)-2-cyano-2-pyridin-2-ylethenyl]phenyl]acetamide;hydrochloride](/img/structure/B7452234.png)



